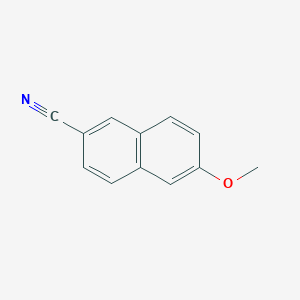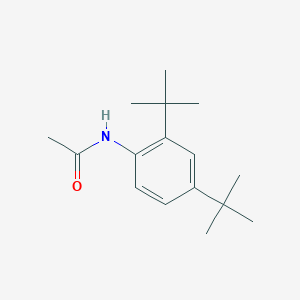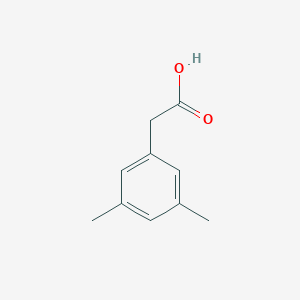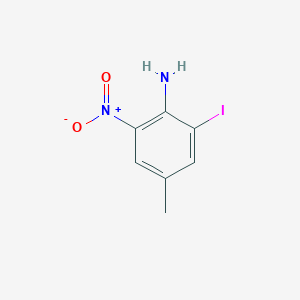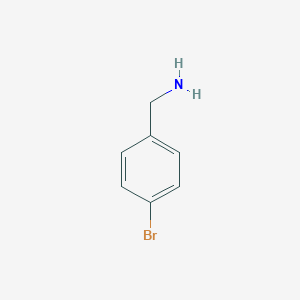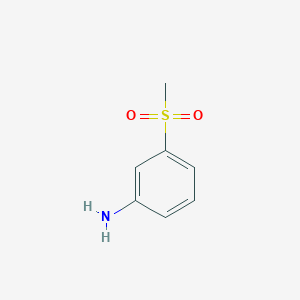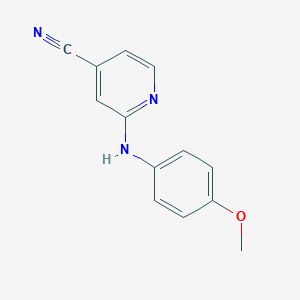![molecular formula C18H16N2O4S2 B181164 N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide CAS No. 16504-19-1](/img/structure/B181164.png)
N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIVCFKRQUPPKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937028 |
Source


|
| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16504-19-1 |
Source


|
| Record name | MLS002919887 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(1,4-Phenylene)dibenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical applications have been explored for N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide?
A1: Research has shown that this compound, also referred to as N,N′-(1,4-phenylene)dibenzenesulfonamide in the literature, can be utilized as an electrochemical mediator. [] Specifically, it enables the indirect detection of cyclohexylamine, a corrosion inhibitor used in the water industry. This indirect approach relies on the electrochemical oxidation of N,N′-(1,4-phenylene)dibenzenesulfonamide, followed by its chemical reaction with cyclohexylamine. The resulting product is then electrochemically detected, providing an indirect measurement of cyclohexylamine concentration. This method has shown potential for on-site monitoring of corrosion inhibitors in industrial settings to ensure compliance with regulatory limits. []
Q2: Are there any structural analogues of this compound with similar applications?
A2: Yes, the research highlights N-(4-amino-2-methyl-phenyl)-benzenesulfonamide as another compound capable of acting as an electrochemical mediator. [] Similar to this compound, it allows for the indirect electroanalytical detection of morpholine, another corrosion inhibitor, through an analogous oxidation-reaction-detection mechanism. [] This suggests that structural modifications within this class of compounds could be explored to target other analytes of interest.
Q3: Is there any structural information available about this compound?
A3: While the provided articles focus primarily on the application of this compound, one study describes the crystal structure of a related compound, N,N′-Bis(3-methylbut-2-enyl)-N,N′-(1,4-phenylene)dibenzenesulfonamide. [] This molecule, sharing the core structure with this compound, provides insights into potential spatial arrangements and bond characteristics. The study reports key structural parameters such as dihedral angles between aromatic rings and torsion angles around the sulfur-nitrogen bond, offering a starting point for further structural investigations of this compound itself. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
